
PROTAC ERR|A Degrader-1
概要
説明
PROTAC ERRα Degrader-1 is a bifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in metabolic regulation and cancer progression. Structurally, it comprises three key components:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ERR|A Degrader-1 involves several steps:
Synthesis of the ERRα ligand: This step involves the preparation of a molecule that specifically binds to ERRα.
Synthesis of the E3 ubiquitin ligase ligand: This step involves the preparation of a molecule that binds to an E3 ubiquitin ligase, such as MDM2.
Linker synthesis: A linker molecule is synthesized to connect the ERRα ligand and the E3 ubiquitin ligase ligand.
Coupling reaction: The ERRα ligand, linker, and E3 ubiquitin ligase ligand are coupled together to form the final PROTAC molecule
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the final product .
化学反応の分析
Types of Reactions:
Oxidation: PROTAC ERR|A Degrader-1 can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions can modify the ligands or the linker to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the linker, while substitution reactions may produce modified ligands .
科学的研究の応用
Scientific Research Applications
- Cancer Treatment : The primary application of PROTAC ERRα Degrader-1 is in the treatment of breast cancer. ERRα is overexpressed in a significant percentage of breast cancer cases, making it a crucial target for therapeutic intervention. Research has demonstrated that PROTAC ERRα Degrader-1 effectively reduces ERRα levels in various breast cancer cell lines, indicating its potential as a treatment option for hormone receptor-positive breast cancers .
- Mechanism of Action : Studies have shown that PROTAC ERRα Degrader-1 operates through a mechanism involving the formation of a ternary complex with ERRα and an E3 ligase (VHL). This complex facilitates the ubiquitination of ERRα, leading to its degradation by the proteasome . The efficiency of degradation is dose-dependent, with DC50 values indicating effective concentrations below 5 μM in various cellular contexts .
- Reversibility and Specificity : The degradation induced by PROTAC ERRα Degrader-1 is reversible, allowing for potential therapeutic flexibility. This contrasts with other methods such as CRISPR/Cas9, where modifications are permanent .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the efficacy of PROTAC ERRα Degrader-1 on MCF-7 and T47D breast cancer cell lines. The results indicated:
- Degradation Efficiency : The compound induced significant degradation of ERRα within 4 hours at concentrations as low as 5 μM.
- Proteasome Dependence : Inhibition of proteasomal activity using MG132 blocked the degradation process, confirming that the mechanism relies on the ubiquitin-proteasome system .
Case Study 2: Comparison with Traditional Therapies
In comparative studies against traditional estrogen receptor antagonists like fulvestrant, PROTAC ERRα Degrader-1 exhibited superior efficacy in reducing ERRα levels and inhibiting tumor growth in xenograft models. This highlights its potential as a more effective therapeutic option for patients who may not respond to existing treatments .
Data Table: Summary of Findings
作用機序
PROTAC ERR|A Degrader-1 exerts its effects by inducing the degradation of ERRα through the ubiquitin-proteasome system. The compound binds to ERRα and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of ERRα, marking it for degradation by the proteasome. The degradation of ERRα leads to the disruption of its signaling pathways, thereby exerting its biological effects .
類似化合物との比較
Molecular Properties :
Property | Value |
---|---|
Molecular Formula | C₅₄H₄₉Cl₂F₆N₇O₈ |
Molecular Weight | 1108.91 g/mol |
CAS Number | 2306388-84-9 |
Key Targets | ERRα, MDM2 |
Mechanism: PROTAC ERRα Degrader-1 induces ubiquitination of ERRα via MDM2 recruitment, leading to proteasomal degradation.
Comparison with Similar PROTAC Compounds
PROTAC EZH2 Degrader-1
Target : Enhancer of Zeste Homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic silencing.
Structure : Utilizes a CRBN-recruiting ligand (e.g., pomalidomide) linked to an EZH2 inhibitor.
Efficacy :
- IC₅₀ values in SCLC cell lines: 1.97 nM (H128-LM cells), demonstrating potent reversal of chemotherapy resistance.
- Synergistic effects with carboplatin and etoposide, reducing IC₅₀ by 7.8-fold (76 µM → 9.74 µM).
Key Finding : Overcomes resistance to podophyllotoxin derivatives in refractory small-cell lung cancer (SCLC) by degrading EZH2 and suppressing EMT markers (CDH1, CDH2, MMP9).
PROTAC HK2 Degrader-1
Target : Hexokinase 2 (HK2), a glycolytic enzyme overexpressed in atherosclerosis.
Mechanism : Degrades HK2 to inhibit glycolysis, reducing lactate-driven histone lactylation (H3K18la) and endothelial-mesenchymal transition (EndMT).
In Vivo Data :
- Reduces atherosclerotic lesions in Apoe⁻/⁻ mice by 60% (vs. controls).
- Unique Feature: Dual role in suppressing both enzymatic activity and protein levels of HK2.
PROTAC H-PGDS-1
Target: Hematopoietic Prostaglandin D Synthase (H-PGDS), involved in inflammatory responses. Structure: Combines TFC-007 (H-PGDS inhibitor) with pomalidomide (CRBN recruiter). Binding Affinity: IC₅₀ = 0.32 µM (similar to non-degrading control PROTAC H-PGDS-2), confirming degradation depends on CRBN recruitment.
PROTAC EED Degrader-1
Target : Embryonic Ectoderm Development (EED), a PRC2 subunit.
Structure : VHL-recruiting ligand linked to EED-binding moiety.
Potency : pIC₅₀ = 8.17, with high selectivity for PRC2-dependent EZH2 activity.
Therapeutic Utility : Inhibits proliferation in diffuse large B-cell lymphoma (DLBCL) with EZH2 mutations.
Comparative Analysis and Research Challenges
Structural and Functional Differences
*Data pending publication.
Design Challenges and Innovations
- Linker Optimization : PROTAC HK2 Degrader-1 and EED Degrader-1 employ rigid linkers (e.g., piperazine) to enhance ternary complex stability.
- Selectivity : PROTAC EZH2 Degrader-1’s low nM potency ensures minimal off-target effects in SCLC models.
- Dual Functionality : PROTAC H-PGDS-1 uniquely combines enzymatic inhibition with degradation, broadening therapeutic scope.
Clinical Translation Hurdles
生物活性
Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. The compound PROTAC ERR|A Degrader-1 specifically targets the estrogen receptor alpha (ERα), which is a crucial factor in the development and progression of estrogen receptor-positive breast cancers. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential clinical applications.
This compound functions by recruiting the VHL E3 ubiquitin ligase to the ERα, facilitating its ubiquitination and subsequent degradation through the proteasome. This mechanism allows for a more effective reduction in ERα levels compared to traditional inhibitors or other degraders.
Key Mechanistic Insights:
- Binding Affinity : The compound exhibits high binding affinity to both ERα and VHL, forming a ternary complex that is essential for its action .
- Degradation Pathway : Studies indicate that degradation is proteasome-dependent, as inhibition of the proteasome significantly reduces the efficacy of this compound .
- SERD-like Activity : Interestingly, this compound demonstrates some inherent selective estrogen receptor downregulator (SERD)-like activity, allowing for partial degradation even when VHL interaction is compromised .
Efficacy in Preclinical Models
The biological activity of this compound has been evaluated in various in vitro and in vivo models.
In Vitro Studies:
- Cell Line Testing : In ER-positive breast cancer cell lines (e.g., MCF7), this compound achieved over 90% degradation of ERα at concentrations as low as 5 µM .
- Dose-Dependent Response : The degradation efficacy was shown to be dose-dependent, with a DC50 value indicating effective degradation thresholds .
In Vivo Studies:
- Animal Models : In patient-derived xenograft (PDX) models, the compound demonstrated significant antitumor activity; however, discrepancies were noted between in vitro and in vivo efficacy due to metabolic factors affecting degradation rates .
- Metabolite Impact : The presence of metabolites was found to hinder complete degradation in vivo, suggesting that understanding metabolic pathways is critical for optimizing PROTAC efficacy .
Comparative Analysis with Other Agents
This compound has been compared with traditional SERDs and other PROTACs targeting ERα.
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in ER-positive breast cancer models resistant to standard therapies like fulvestrant .
- Combination Therapies : Combining this compound with other therapeutic agents showed enhanced antitumor effects, suggesting potential for combination therapy strategies in resistant cancer types .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which PROTAC ERRα Degrader-1 induces targeted protein degradation?
PROTAC ERRα Degrader-1 operates via the ubiquitin-proteasome system (UPS). It consists of three components:
- ERRα-binding moiety : Targets estrogen-related receptor alpha (ERRα).
- MDM2 ligand : Recruits the E3 ubiquitin ligase MDM2.
- Linker : Connects the two moieties to enable ternary complex formation.
Upon binding, the PROTAC facilitates ubiquitination of ERRα, marking it for proteasomal degradation. Experimental validation involves Western blotting to monitor ERRα levels and ubiquitination assays to confirm UPS dependency .
Q. How can researchers confirm the specificity of PROTAC ERRα Degrader-1 for ERRα over related receptors (ERRβ/ERRγ)?
Specificity is assessed through:
- Selectivity profiling : Treating cells expressing ERRα, ERRβ, or ERRγ and quantifying degradation via immunoblotting. For example, PROTAC ERRα Degrader-3 (a related compound) shows no activity against ERRβ/γ at 30 nM, suggesting structural insights for optimizing selectivity .
- CRISPR knockout models : Testing degradation efficiency in ERRα-KO cell lines to rule off-target effects .
Q. What experimental controls are critical when assessing PROTAC ERRα Degrader-1 activity in vitro?
Key controls include:
- PROTAC-negative analogs : Compounds lacking the MDM2 ligand or ERRα binder to confirm mechanism-specific degradation.
- Proteasome inhibition : Using inhibitors like MG-132 to block degradation and verify UPS dependency.
- Time-course assays : Monitoring degradation kinetics (e.g., 24–48 hours) to establish optimal treatment duration .
Advanced Research Questions
Q. How can researchers address conflicting data on PROTAC ERRα Degrader-1 efficacy across different cell lines?
Discrepancies may arise due to:
- Variability in E3 ligase expression : MDM2 levels differ across cell lines; quantify MDM2 via qPCR or flow cytometry.
- Cellular context : ERRα’s role in metabolism vs. cancer may affect degradation efficiency. Use RNA-seq to correlate ERRα transcriptional activity with PROTAC response.
- Rescue experiments : Overexpress ERRα in resistant cells to confirm target engagement .
Q. What strategies optimize the linker chemistry of PROTAC ERRα Degrader-1 to enhance degradation efficiency?
Linker optimization involves:
- Structure-activity relationship (SAR) studies : Testing polyethylene glycol (PEG) or alkyl-based linkers of varying lengths. For example, PROTAC ERRα Degrader-3 uses a von Hippel-Lindau (VHL) ligand-linked structure with a DC50 of 30 nM, highlighting the impact of linker rigidity .
- Computational modeling : Simulating ternary complex stability using molecular dynamics to predict optimal linker configurations .
Q. How can PROTAC ERRα Degrader-1 be integrated with existing therapies to overcome resistance in hormone-dependent cancers?
Combination strategies include:
- Synergy screens : Pairing with ERα degraders (e.g., PROTAC ERα Degrader-2) to target compensatory pathways in breast cancer models.
- Transcriptomic profiling : Identifying resistance markers (e.g., upregulated survival kinases) via CRISPR-Cas9 screens post-PROTAC treatment .
Q. Data Analysis and Contradiction Management
Q. How should researchers interpret partial degradation (e.g., 50–70%) observed with PROTAC ERRα Degrader-1?
Partial degradation may result from:
- Substoichiometric activity : Quantify PROTAC:ERRα molar ratios using cellular thermal shift assays (CETSA).
- Compensatory feedback : Analyze downstream targets (e.g., PGC-1α) via RNA-seq to identify adaptive signaling .
Q. What methodologies resolve contradictions in PROTAC efficacy between in vitro and in vivo models?
特性
IUPAC Name |
(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQCWVLBPYOZNC-XNCCLBLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H49Cl2F6N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1108.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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